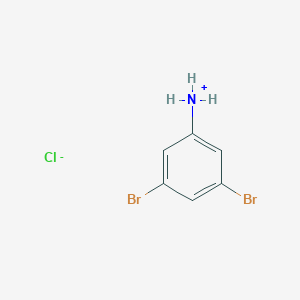

3,5-二溴苯胺盐酸盐

描述

Synthesis Analysis

- Direct Bromination Method : A notable method for synthesizing derivatives like 3,5-dibromo-O-methyl-L-tyrosine involves the direct bromination of commercial O-methyl-L-tyrosine with bromine in aqueous hydrochloric acid. This approach is highlighted for its simplicity and efficiency (Stewart et al., 2004).

Molecular Structure Analysis

- Molecular Vibrations Study : An investigation into the molecular vibrations of similar compounds, such as 3,5-dibromo-2,6-dimethoxy pyridine, provides insights into the structural characteristics of 3,5-dibromoaniline hydrochloride. Such studies often involve Fourier transform infrared (FT-IR) and Raman spectroscopies, revealing key attributes of the molecular structure (Xavier & Gobinath, 2012).

Chemical Reactions and Properties

Nephrotoxicity Study : Research into the nephrotoxic effects of haloanilines, which include compounds like 3,5-dibromoaniline, indicates that such compounds can be potent nephrotoxicants. Studies utilizing renal cortical slices have shown that these compounds can induce toxicity, with variations in potency based on the specific haloaniline derivative (Hong et al., 2000).

Electrical Properties of Derivatives : Derivatives of dibromoaniline, such as poly(3,5-dichloroaniline) and poly(2,5-dibromoaniline), have been synthesized and characterized for their electrical properties. These studies are crucial in understanding the electrical conductivity and potential applications of such compounds (Diaz et al., 1998).

Physical Properties Analysis

The physical properties of 3,5-dibromoaniline hydrochloride, including its solubility, melting point, and stability, are essential for its application in various chemical processes. However, specific studies focusing on these properties of 3,5-dibromoaniline hydrochloride are not readily available in the current literature.

Chemical Properties Analysis

- Selective Hydrodechlorination : Research on similar compounds like 3,5-dichloroaniline shows the potential for selective hydrodechlorination, a process relevant to the chemical modifications of haloanilines. Such processes are crucial for understanding the reactivity and transformation possibilities of 3,5-dibromoaniline hydrochloride (Cordier, 1988).

科学研究应用

肾毒性效应:已对 3,5-二溴苯胺的肾毒性效应进行了研究。发现它在体外是一种有效的肾毒性物质,表现为乳酸脱氢酶 (LDH) 释放增加和组织糖异生能力降低 (Hong, Anestis, Henderson, & Rankin, 2000)。

化学合成:3,5-二溴苯胺是合成各种化合物的重要中间体。它已被用于合成 2,6-二溴苯胺,这是一种用于制药、生物碱和铁磁体的关键有机中间体 (耿瑞雪,2004)。

聚合物的电学性质:该化合物已用于合成和表征二卤代聚苯胺,二卤代聚苯胺在半导体材料中具有潜在应用,并且可溶于某些有机溶剂中 (Diaz 等人,1998)。

光致变色性质:3,5-二溴苯胺已用于合成新型 D-π-A 偶氮苯衍生物,该衍生物表现出灵敏的光致变色响应,并在材料科学中具有潜在应用 (宋秀梅,2015)。

药物代谢研究:它已被用于合成 [13C6]-3,5-二氯苯胺,用作药物代谢和药代动力学研究中的内标 (Latli, Hrapchak, Krishnamurthy, & Senanayake, 2008)。

酶促尿酸测定:3,5-二溴苯胺是血清和尿液中尿酸酶促测定中使用的显色系统的一部分,为临床应用提供了一种简单快速的方法 (Fossati & Prencipe, 2010)。

安全和危害

3,5-Dibromoaniline hydrochloride is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used when handling this chemical .

属性

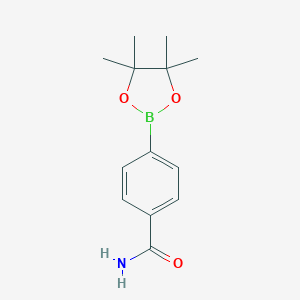

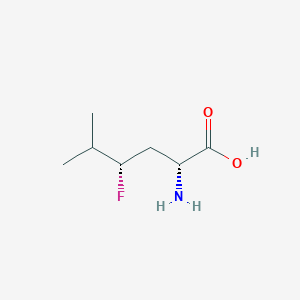

IUPAC Name |

3,5-dibromoaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXICROPABGNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656914 | |

| Record name | 3,5-Dibromoaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromoaniline hydrochloride | |

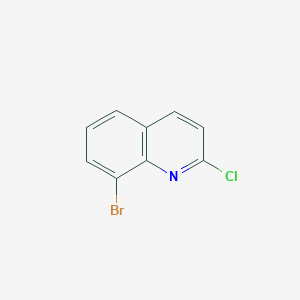

CAS RN |

188349-40-8 | |

| Record name | 3,5-Dibromoaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。